molecular formula C13H12N2O2 B12066821 Methyl 4-(6-aminopyridin-2-YL)benzoate

Methyl 4-(6-aminopyridin-2-YL)benzoate

Cat. No.: B12066821
M. Wt: 228.25 g/mol
InChI Key: XYBDLQKILVAMRB-UHFFFAOYSA-N
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Description

Methyl 4-(6-aminopyridin-2-YL)benzoate is an organic compound with the molecular formula C13H12N2O2. It is a derivative of benzoic acid and pyridine, featuring an amino group attached to the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-aminopyridin-2-YL)benzoate typically involves the esterification of 4-(6-aminopyridin-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-aminopyridin-2-YL)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(6-aminopyridin-2-YL)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(6-aminopyridin-2-YL)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(6-aminopyridin-2-YL)benzoate is unique due to the specific positioning of the amino group, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different biological activities and applications compared to its isomers .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 4-(6-aminopyridin-2-yl)benzoate

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)10-7-5-9(6-8-10)11-3-2-4-12(14)15-11/h2-8H,1H3,(H2,14,15)

InChI Key

XYBDLQKILVAMRB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)N

Origin of Product

United States

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